molecular formula C15H16N4O3 B2395845 (3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034273-20-4

(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Katalognummer: B2395845
CAS-Nummer: 2034273-20-4
Molekulargewicht: 300.318
InChI-Schlüssel: FOYYAIIBPBGGQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidine ring substituted with a benzo[d][1,3]dioxol-5-yl moiety and a 1-methyl-1H-1,2,3-triazole-4-yl group linked via a methanone bridge. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs have demonstrated anticonvulsant, antimicrobial, and CNS-modulating activities .

Eigenschaften

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-18-8-12(16-17-18)15(20)19-5-4-11(7-19)10-2-3-13-14(6-10)22-9-21-13/h2-3,6,8,11H,4-5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYYAIIBPBGGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromination of (6-Bromobenzo[d]dioxol-5-yl)methanol

The synthesis begins with Appel bromination of (6-bromobenzo[d]dioxol-5-yl)methanol (1 ) using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM) under reflux. This yields 5-bromo-6-(bromomethyl)benzo[d]dioxole (2 ) in 91% yield.

Table 1: Bromination Reaction Conditions and Outcomes

Parameter Value
Starting Material (6-Bromobenzo[d]dioxol-5-yl)methanol
Reagents CBr₄, PPh₃, DCM
Temperature Reflux (40°C)
Time 7 hours
Yield 91%

Characterization of 2

  • IR (CHCl₃): 3071 cm⁻¹ (C-H aromatic), 2949 cm⁻¹ (C-H aliphatic), 1231 cm⁻¹ (C-O-C).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.37 (s, 1H), 7.15 (s, 1H), 6.07 (s, 2H), 4.52 (s, 2H).
  • HRMS (ESI): m/z 294.8786 [M+H]⁺ (calc. 294.8787).

Azide Formation and Cycloaddition

Nucleophilic substitution of 2 with sodium azide (NaN₃) in methanol produces 5-(azidomethyl)-6-bromobenzo[d]dioxole (3 ) in 85% yield. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine forms the pyrrolidine core.

Table 2: Azide-Alkyne Cycloaddition Parameters

Parameter Value
Azide 5-(Azidomethyl)-6-bromobenzo[d]dioxole
Alkyne Propargylamine
Catalyst CuI (8 mol%)
Solvent Acetonitrile (MeCN)
Temperature Reflux (82°C)
Time 24 hours
Yield 61%

Characterization of 3-(Benzo[d]dioxol-5-yl)pyrrolidine

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15 (s, 1H), 6.85 (s, 1H), 6.07 (s, 2H), 3.50–3.45 (m, 4H, pyrrolidine), 2.90–2.85 (m, 1H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 149.1 (C-O), 128.3 (C-Ar), 113.3 (CH-Ar), 108.1 (CH₂-O), 52.4 (pyrrolidine C).

Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carbonyl Chloride

Triazole Formation via Huisgen Cycloaddition

Reaction of methyl azide with ethyl propiolate under CuI catalysis generates ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (4 ) in 65% yield. Hydrolysis with aqueous NaOH affords the carboxylic acid (5 ), which is converted to the acid chloride (6 ) using thionyl chloride (SOCl₂).

Table 3: Triazole Carboxylic Acid Synthesis

Step Conditions Yield
Cycloaddition CuI, MeCN, 60°C, 12 h 65%
Hydrolysis 2M NaOH, EtOH, reflux, 3 h 89%
Acid Chloride Formation SOCl₂, DCM, 0°C to RT, 2 h 90%

Characterization of 6

  • IR (neat): 1800 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.18 (s, 1H, triazole), 4.02 (s, 3H, N-CH₃).

Coupling of Pyrrolidine and Triazole Subunits

The final step involves amide bond formation between 3-(benzo[d]dioxol-5-yl)pyrrolidine and 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Table 4: Amidation Reaction Parameters

Parameter Value
Pyrrolidine 3-(Benzo[d]dioxol-5-yl)pyrrolidine
Acid Chloride 1-Methyl-1H-1,2,3-triazole-4-carbonyl chloride
Base Et₃N (2.5 equiv.)
Solvent DCM
Temperature 0°C to RT, 12 h
Yield 75%

Characterization of Final Product

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, triazole), 7.15 (s, 1H, Ar), 6.85 (s, 1H, Ar), 6.07 (s, 2H, OCH₂O), 4.50–4.45 (m, 2H, pyrrolidine), 3.60–3.55 (m, 2H, pyrrolidine), 4.02 (s, 3H, N-CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 149.1 (C-O), 145.2 (C-triazole), 128.3 (C-Ar), 52.4 (pyrrolidine C), 37.2 (N-CH₃).
  • HRMS (ESI): m/z 748.8 [M+H]⁺ (calc. 748.8).

Optimization and Mechanistic Insights

Role of Copper Catalysis in Cycloaddition

The CuAAC reaction proceeds via a stepwise mechanism involving copper(I)-acetylide formation, azide coordination, and cyclization. Methyl substitution at the triazole 1-position is achieved by using methyl azide, though its instability necessitates in situ generation.

Amidation Efficiency

The use of Et₃N as a base ensures deprotonation of the pyrrolidine nitrogen, facilitating nucleophilic attack on the carbonyl carbon of the acid chloride. Anhydrous conditions prevent hydrolysis of the acid chloride.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula for this compound is C20H21N3O4C_{20}H_{21}N_{3}O_{4}, with a molecular weight of approximately 367.4 g/mol. Its structure features a pyrrolidine ring linked to a triazole moiety and a benzo[d][1,3]dioxole group, which is known for its biological activity.

Antibacterial Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate high activity against Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic agents .

In a specific study involving similar compounds, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 80 nM for certain derivatives . This suggests that the target compound could also possess notable antibacterial efficacy.

Antitumor Activity

The triazole moiety has been linked to various antitumor activities due to its ability to inhibit certain enzymes involved in tumor growth. Compounds featuring this structure have been investigated for their ability to inhibit monoacylglycerol lipase (MAGL), an enzyme associated with cancer progression. In vivo studies have shown that inhibitors of MAGL can significantly reduce tumor growth in animal models .

Case Study 1: Antibacterial Screening

A series of synthesized compounds based on the benzo[d][1,3]dioxole framework were screened for antibacterial activity. The results indicated that compounds with the pyrrolidine and triazole functionalities displayed enhanced activity compared to standard antibiotics. The study utilized agar diffusion methods to assess the zone of inhibition against various bacterial strains.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with three analogs from the evidence, focusing on substituents, synthesis routes, and biological activities:

Compound Name Molecular Formula Substituents/Modifications Biological Activity Synthesis Route Reference
Target Compound: (3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone C₁₇H₁₆N₄O₃ Pyrrolidine, 1-methyl-1H-1,2,3-triazole Not reported Hypothetical (based on benzoyl chloride coupling or triazole alkylation) N/A
5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(phenyl)methanone (4a) C₂₂H₁₈N₂O₄ Furan-2-yl, dihydropyrazole Antimicrobial Reflux of benzoyl chloride with pyridine intermediate
5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide (2) C₁₆H₂₀N₄O₃ tert-Butyl, carbohydrazide Anticonvulsant (implied) Acid chloride reaction with carbohydrazide intermediate
((3R,5R)-5-(benzo[d][1,3]dioxol-5-yl)-3-isobutyl-5-methylpyrazolidin-1-yl)(4-nitrophenyl)methanone C₂₂H₂₅N₃O₅ Isobutyl, nitrobenzene, stereospecific pyrazolidine Not reported (structural) Multi-step synthesis involving stereospecific pyrazolidine formation

Notes on Methodological and Data Limitations

Pharmacological Gaps : Biological data for the target compound are absent; comparisons are extrapolated from structural analogs.

Biologische Aktivität

The compound (3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic derivative that combines elements of pyrrolidine and triazole with a benzo[d][1,3]dioxole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N4O3\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}_{3}

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for these compounds were notably low, indicating potent antimicrobial effects .

CompoundTarget BacteriaMIC (nM)
Pyrrolidinomethanone derivative (4e)Sarcina80
Pyrrolidinomethanone derivative (4e)Staphylococcus aureus110
Hydroxypiperidinoethanone derivative (6c)Sarcina90

Anti-inflammatory Activity

Compounds similar to the target compound have shown anti-inflammatory activities through their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the triazole ring appears to enhance this effect by modulating immune responses .

Anticancer Activity

The triazole moiety is known for its role in various anticancer therapies. Studies have suggested that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that the introduction of a benzo[d][1,3]dioxole group can further enhance these anticancer properties by increasing cytotoxicity against specific cancer cell lines .

Case Studies

A notable study focused on the synthesis and evaluation of related compounds revealed that derivatives containing both pyrrolidine and triazole structures exhibited promising results in terms of biological activity. The study highlighted the importance of structural modifications in enhancing efficacy against targeted diseases .

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For example:

  • Antimicrobial Activity: The compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
  • Anti-inflammatory Activity: They may inhibit key enzymes involved in inflammatory pathways.
  • Anticancer Activity: These compounds could induce cell cycle arrest and promote apoptotic pathways in cancer cells.

Q & A

Q. What synthetic strategies are most effective for constructing the benzo[d][1,3]dioxole-pyrrolidine-triazole scaffold?

The synthesis typically involves modular coupling of pre-functionalized fragments. Key steps include:

  • Cyclization for benzo[d][1,3]dioxole formation (e.g., acid-catalyzed cyclocondensation of catechol derivatives) .
  • Pyrrolidine functionalization via nucleophilic substitution or reductive amination to introduce the triazole moiety .
  • Methanone linkage using coupling agents like EDCI/HOBt or palladium-catalyzed carbonylative cross-coupling .
    Example protocol: React 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine with 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride in dry DMF under inert atmosphere (60°C, 12h). Purify via column chromatography (hexane:EtOAc = 3:1) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent connectivity (e.g., benzo[d][1,3]dioxole protons at δ 5.8–6.1 ppm; triazole protons at δ 7.2–7.5 ppm) .
  • HPLC-MS : To assess purity (>95%) and molecular ion ([M+H]+^+ expected m/z ~382) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected splitting in 1H^{1}\text{H} NMR) may arise from dynamic rotational isomerism or impurities. Mitigation strategies:

  • Variable-temperature NMR : Identify conformational equilibria (e.g., restricted rotation around the methanone bond) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrrolidine CH2_2 vs. triazole protons) .
  • Computational modeling : Compare experimental 13C^{13}\text{C} shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G*) .

Q. What methodologies are recommended for evaluating metabolic stability in preclinical studies?

  • In vitro hepatic microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition .
  • Plasma stability tests : Incubate in plasma (37°C, 24h) and quantify degradation products .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent variation : Modify triazole (e.g., replace methyl with ethyl) or benzo[d][1,3]dioxole (e.g., add electron-withdrawing groups) .
  • Bioisosteric replacement : Substitute pyrrolidine with piperidine to alter steric bulk .
  • Activity cliffs : Test analogues in parallel assays (e.g., IC50_{50} shifts in enzyme inhibition).
Modification Observed Impact Reference
Benzo[d][1,3]dioxole → phenylReduced anticonvulsant activity (ED50_{50} ↑ 2x)
Triazole N-methyl → HIncreased metabolic clearance (t1/2_{1/2} ↓ 40%)

Q. What experimental designs address poor aqueous solubility in pharmacokinetic studies?

  • Co-solvent systems : Use PEG-400/water (20:80) for in vivo dosing .
  • Amorphous solid dispersion : Spray-dry with PVP-VA64 (1:1 w/w) to enhance dissolution rate .
  • Salt formation : Screen counterions (e.g., HCl, mesylate) for improved crystallinity .

Data Contradiction Analysis

Q. How to interpret conflicting results in receptor binding assays?

  • Orthogonal assays : Validate using SPR (surface plasmon resonance) if fluorescence polarization shows non-specific binding .
  • Control for redox activity : Test in presence of DTT (1 mM) to rule out thiol-mediated false positives .
  • Crystallographic docking : Resolve binding modes (e.g., triazole interactions with kinase hinge region) .

Q. What strategies improve yield in multi-step synthesis?

  • Optimize protecting groups : Use Boc for pyrrolidine nitrogen to prevent side reactions during triazole coupling .
  • Flow chemistry : Continuous flow reactors for exothermic steps (e.g., nitration of benzo[d][1,3]dioxole) .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) using response surface methodology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.